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Compound of Interest

Compound Name: Cryptomoscatone D2

Cat. No.: B592951 Get Quote

This technical guide provides a comprehensive overview of the spectral data for

Cryptomoscatone D2, a naturally occurring G2 checkpoint inhibitor. The information

presented is intended for researchers, scientists, and professionals involved in drug

development and natural product synthesis. This document details the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols utilized for their acquisition, based on the first stereoselective total synthesis of

Cryptomoscatone D2.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for synthetic

Cryptomoscatone D2, which was found to be in agreement with the data reported for the

natural product.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded on a Varian Gemini 200 MHz or Bruker Avance

300 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of Cryptomoscatone D2 (in CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.39 - 7.25 m 5H Ar-H

6.89 dd 15.9, 5.1 1H H-4

6.16 d 15.9 1H H-5

6.01 d 9.9 1H H-3

5.06 m 1H H-7

4.31 m 1H H-6

2.51 m 2H H-2

1.83 m 2H H-8

1.45 m 2H H-9

0.92 t 7.2 3H H-10

Table 2: ¹³C NMR Spectral Data of Cryptomoscatone D2 (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

166.5 C-1

145.8 C-3

136.5 Ar-C

131.9 C-5

128.6 Ar-CH

128.1 Ar-CH

126.6 Ar-CH

121.2 C-4

78.4 C-6

70.1 C-7

31.8 C-8

30.2 C-2

18.9 C-9

13.9 C-10

Infrared (IR) Spectroscopy Data
The IR spectrum was recorded on a PerkinElmer FT-IR spectrometer.

Table 3: IR Spectral Data of Cryptomoscatone D2
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Wavenumber (cm⁻¹) Interpretation

3448 O-H stretch

2924 C-H stretch (aliphatic)

1715 C=O stretch (α,β-unsaturated δ-lactone)

1654 C=C stretch

1258 C-O stretch

968 C-H bend (trans alkene)

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization

(ESI) source.

Table 4: Mass Spectrometry Data of Cryptomoscatone D2

Ion Calculated m/z Found m/z

[M+Na]⁺ 325.1723 325.1720

Experimental Protocols
The following protocols are based on the methodologies described in the first stereoselective

total synthesis of Cryptomoscatone D2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Varian Gemini 200 MHz or Bruker Avance 300 MHz spectrometer.

Sample Preparation: The sample of synthetic Cryptomoscatone D2 was dissolved in

deuterated chloroform (CDCl₃).

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical

shift referencing.
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Data Acquisition: Standard pulse programs were used to acquire ¹H NMR and ¹³C NMR

spectra at room temperature.

Infrared (IR) Spectroscopy
Instrumentation: PerkinElmer FT-IR spectrometer.

Sample Preparation: A thin film of the purified Cryptomoscatone D2 was prepared on a

NaCl or KBr plate for analysis (neat).

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectrometer with an electrospray ionization (ESI)

source.

Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and introduced into the mass spectrometer via direct infusion or after liquid

chromatography.

Ionization Mode: Electrospray ionization in positive ion mode was used to generate the

[M+Na]⁺ ion.

Data Acquisition: The mass-to-charge ratio (m/z) was measured with high accuracy to

confirm the elemental composition.

Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization of

Cryptomoscatone D2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b592951?utm_src=pdf-body
https://www.benchchem.com/product/b592951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Cryptomoscatone D2

Spectroscopic Analysis

Starting Materials Key Intermediates
Stereoselective Reactions

Cryptomoscatone D2
Final Cyclization

NMRStructure Elucidation

IRFunctional Group ID

MS

Molecular Formula

Click to download full resolution via product page

Caption: Synthetic and analytical workflow for Cryptomoscatone D2.
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Caption: Relationship between Cryptomoscatone D2 and its spectral data.
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[https://www.benchchem.com/product/b592951#spectral-data-for-cryptomoscatone-d2-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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